molecular formula C13H19FN2 B12822859 1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine

1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine

Cat. No.: B12822859
M. Wt: 222.30 g/mol
InChI Key: SODYUCNWDQJUMV-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-fluorobenzyl group and an N-methyl group

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and N-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluorobenzyl chloride is reacted with N-methylpiperidine under anhydrous conditions, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and safety.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in dopaminergic and serotonergic systems.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    1-(4-Bromobenzyl)-N-methylpiperidin-4-amine:

    1-(4-Methylbenzyl)-N-methylpiperidin-4-amine: The methyl group substitution affects the compound’s steric and electronic properties, influencing its reactivity and interactions.

The uniqueness of this compound lies in its fluorine substitution, which imparts specific electronic effects and enhances its stability and reactivity compared to other halogenated analogs.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C13H19FN2/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3

InChI Key

SODYUCNWDQJUMV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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